Cas no 2228834-13-5 (methyl 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-3-hydroxypropanoate)
methyl 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-3-hydroxypropanoate
- EN300-1810840
- methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate
- 2228834-13-5
-
- Inchi: 1S/C13H22O3/c1-13(2)8-4-5-9(10(13)6-8)11(14)7-12(15)16-3/h8-11,14H,4-7H2,1-3H3
- InChI Key: RMUGQZWELUFNAX-UHFFFAOYSA-N
- SMILES: OC(CC(=O)OC)C1CCC2CC1C2(C)C
Computed Properties
- Exact Mass: 226.15689456g/mol
- Monoisotopic Mass: 226.15689456g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.5Ų
methyl 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810840-0.05g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1810840-0.1g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1810840-0.25g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1810840-0.5g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1810840-1.0g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1810840-2.5g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1810840-5.0g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 5g |
$2981.0 | 2023-06-03 | ||
| Enamine | EN300-1810840-10.0g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 10g |
$4421.0 | 2023-06-03 | ||
| Enamine | EN300-1810840-1g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1810840-5g |
methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate |
2228834-13-5 | 5g |
$2981.0 | 2023-09-19 |
methyl 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-3-hydroxypropanoate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on methyl 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-3-hydroxypropanoate
Introduction to Methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate (CAS No. 2228834-13-5)
Methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate, with the CAS number 2228834-13-5, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex bicyclic structure and functional groups, presents unique properties that make it a promising candidate for various applications in drug discovery and synthetic chemistry.
The molecular structure of methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate consists of a bicyclo[3.1.1]heptane core substituted with two methyl groups at the 6-position and a hydroxypropanoate moiety at the 3-position. This intricate arrangement not only contributes to its distinct chemical profile but also opens up possibilities for diverse biological activities. The presence of both hydrophobic and hydrophilic regions in its structure suggests potential interactions with biological targets, making it an intriguing subject for further investigation.
In recent years, there has been growing interest in the development of novel scaffolds for drug design, particularly those derived from natural products or mimicking natural structures. The bicyclic framework of methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate aligns well with this trend, as such structures are often found in bioactive natural products and have demonstrated efficacy in various therapeutic contexts.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The reactive sites within its structure, such as the hydroxyl group and the ester functionality, can be modified or incorporated into larger scaffolds to create novel drug candidates. This flexibility makes it a valuable tool for medicinal chemists seeking to develop new treatments for a wide range of diseases.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds with unique structural features are often more likely to exhibit novel biological activities and overcome issues related to drug resistance. The complex architecture of methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate positions it as a promising candidate for such programs.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic core requires precise control over reaction conditions to ensure high yield and purity. However, once synthesized, the modular nature of the molecule allows for further functionalization, enabling chemists to explore a wide range of derivatives.
In addition to its potential as a drug scaffold, methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate may also find applications in materials science and industrial chemistry. Its unique properties could make it useful in the development of new polymers or as an intermediate in the synthesis of other valuable chemicals.
The biological activity of this compound is currently under investigation by several research groups worldwide. Preliminary studies suggest that it may exhibit properties relevant to various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer effects. These findings are encouraging and warrant further exploration to fully understand its potential applications.
The development of computational tools for predicting molecular properties has significantly accelerated the process of identifying promising drug candidates. By leveraging these tools, researchers can quickly assess the potential biological activity of compounds like methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate before investing time and resources into experimental validation.
In conclusion, methyl 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-3-hydroxypropanoate (CAS No. 2228834-13-5) is a compound with significant potential in the fields of chemical biology and pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for drug discovery and synthetic chemistry. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutics and materials.
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